NPPB

Vue d'ensemble

Description

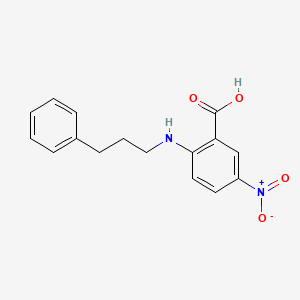

NPPB, également connu sous le nom d'acide 5-nitro-2-(3-phénylpropylamino)benzoïque, est un composé chimique qui a suscité un intérêt significatif dans la recherche scientifique en raison de son rôle d'inhibiteur de canaux ioniques. Ce composé est particulièrement reconnu pour sa capacité à inhiber les canaux chlorure, ce qui en fait un outil précieux pour l'étude du transport ionique et de la physiologie cellulaire.

Applications De Recherche Scientifique

NPPB a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés et dans l'étude des mécanismes réactionnels.

Biologie : Employé dans l'étude des canaux ioniques, en particulier des canaux chlorure, et de leur rôle dans la physiologie cellulaire.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans des affections impliquant un dysfonctionnement des canaux ioniques, comme la mucoviscidose.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques nécessitant un contrôle précis du transport ionique.

Mécanisme d'action

This compound exerce ses effets principalement en inhibant les canaux chlorure. Il se lie à des sites spécifiques sur les protéines de canal, bloquant le flux d'ions chlorure à travers la membrane cellulaire. Cette inhibition affecte divers processus cellulaires, notamment la régulation du volume cellulaire, l'excitabilité électrique et le transport transépithélial. Les cibles moléculaires de this compound comprennent le régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) et d'autres protéines de canaux chlorure .

Mécanisme D'action

Target of Action

The primary target of NPPB, also known as 5-Nitro-2-(3-phenylpropylamino)benzoic acid, is the chloride channel . Chloride channels are a diverse group of proteins that regulate fundamental cellular processes including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Mode of Action

This compound acts as a potent chloride channel blocker . It inhibits the chloride channel with an IC50 value ranging from 100 nM to 100 µM, depending on the channel subtype and assay method . This inhibition disrupts the normal flow of chloride ions across the cell membrane, affecting various cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to enhance lipopolysaccharide (LPS)-induced inflammation in macrophages by promoting the associated p38 mitogen-activated protein kinase (MAPK) after activating the G protein-coupled receptor 35 . This suggests that this compound may play a role in inflammatory responses.

Pharmacokinetics

Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body

Result of Action

The inhibition of chloride channels by this compound can lead to a variety of cellular effects. For instance, exposure to this compound has been shown to stimulate a significant increase in extracellular ATP levels within minutes . In another study, this compound was found to enhance LPS-induced inflammation in macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH of the environment may affect the compound’s solubility and therefore its bioavailability . .

Analyse Biochimique

Biochemical Properties

5-Nitro-2-(3-phenylpropylamino)benzoic acid plays a crucial role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules . Specifically, it acts as a potent chloride channel blocker . This interaction with chloride channels can influence various biochemical reactions within the cell . Additionally, it acts as an agonist of G protein-coupled receptor 35 , which can further influence biochemical reactions within the cell.

Cellular Effects

The effects of 5-Nitro-2-(3-phenylpropylamino)benzoic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to promote lipopolysaccharide-induced inflammation via the p38 MAPK pathway in RAW264.7 macrophages .

Molecular Mechanism

The molecular mechanism of action of 5-Nitro-2-(3-phenylpropylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a chloride channel blocker, it inhibits the function of these channels, thereby influencing the cellular processes that depend on them . As an agonist of G protein-coupled receptor 35, it can activate this receptor and influence the downstream signaling pathways .

Metabolic Pathways

5-Nitro-2-(3-phenylpropylamino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NPPB implique un processus en plusieurs étapes. Une méthode courante comprend la nitration de l'acide 2-aminobenzoïque pour produire l'acide 5-nitro-2-aminobenzoïque. Cet intermédiaire est ensuite soumis à une amination réductrice avec la 3-phénylpropylamine pour donner du this compound .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin d'assurer un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

NPPB subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une voie réactionnelle principale.

Réduction : Le groupe nitro dans this compound peut être réduit en groupe amino dans des conditions appropriées.

Substitution : this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitro.

Réactifs et conditions courants

Oxydation : Des agents oxydants forts tels que le permanganate de potassium peuvent être utilisés.

Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme le chlorure d'étain(II) dans l'acide chlorhydrique.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits

Réduction : Le principal produit de la réduction de this compound est l'acide 5-amino-2-(3-phénylpropylamino)benzoïque.

Substitution : Selon le nucléophile utilisé, divers dérivés substitués de this compound peuvent être formés.

Comparaison Avec Des Composés Similaires

NPPB est souvent comparé à d'autres inhibiteurs de canaux ioniques tels que l'acide niflumique et l'acide 4,4'-diisothiocyanatostilbène-2,2'-disulfonique (DIDS). Bien que tous ces composés inhibent les canaux chlorure, this compound est unique dans son affinité de liaison spécifique et sa puissance inhibitrice. Des composés similaires comprennent :

Acide niflumique : Un autre inhibiteur de canaux chlorure ayant des propriétés anti-inflammatoires.

DIDS : Un inhibiteur de canaux anioniques à large spectre.

This compound se distingue par son action spécifique sur les canaux chlorure et son utilité dans un large éventail d'applications de recherche.

Propriétés

IUPAC Name |

5-nitro-2-(3-phenylpropylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMIPAMAXNXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147978 | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500489 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107254-86-4 | |

| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

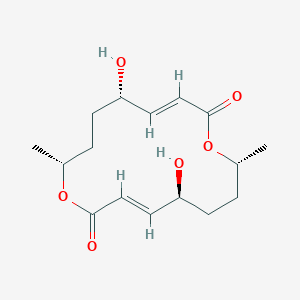

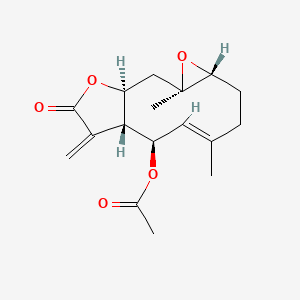

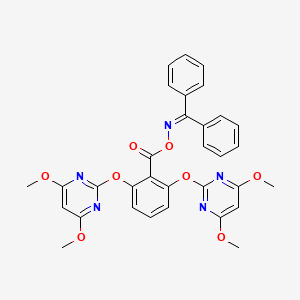

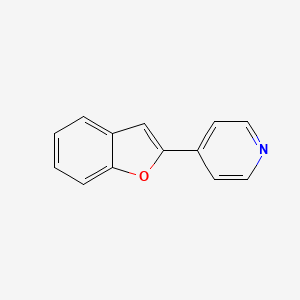

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NPPB?

A1: this compound is widely recognized as a chloride channel blocker. It inhibits chloride ion transport across cell membranes by directly interacting with chloride channels. [, , , , , , , ] For example, this compound inhibited stimulated short-circuit current (Isc) and 36Cl- uptake in T84 colonic cells, indicating Cl- channel blocking activity. []

Q2: How does this compound affect cellular processes like proliferation and apoptosis?

A2: this compound has shown dose-dependent effects on cell proliferation and apoptosis in various cell types. In human glioma SHG-44 cells, high doses of this compound inhibited proliferation and induced apoptosis. [, ] Similar inhibitory effects on proliferation were observed in human trabecular meshwork cells, with cell cycle arrest at the G0/G1 phase. [] This effect on the cell cycle is likely due to this compound's influence on cell volume regulation. [] Studies in human lens epithelial cells (HLECs) demonstrated that this compound could induce apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, ultimately activating the mitochondrial apoptosis pathway. []

Q3: Can you elaborate on this compound's impact on cardiac function and heart failure?

A3: Research suggests this compound can influence cardiac function through multiple mechanisms. In rat ventricular myocytes, this compound enhanced the steady-state K+ current while inhibiting the transient outward K+ current. This modulation of potassium currents was linked to the stimulation of protein kinase A (PKA) and tyrosine kinase (PTK) signaling pathways. [] this compound also appears to influence the expression of natriuretic peptides. For instance, it was found to mediate stretch-induced this compound expression in adult rat cardiac fibroblasts, potentially through the Piezo1 mechanosensitive ion channel. [] Interestingly, mice lacking brain natriuretic peptide (BNP) exhibited increased cardiac fibrosis, suggesting a protective role for BNP against this pathological process. []

Q4: What about this compound’s effects on smooth muscle cells and vasoconstriction?

A4: this compound has demonstrated inhibitory effects on agonist-induced calcium-sensitive chloride currents (ICl(Ca)) in rat portal vein smooth muscle. [] Furthermore, it suppressed endothelin-1-induced vasoconstriction in rabbit basilar arteries, suggesting a potential role in mitigating cerebral vasospasm. []

Q5: Does this compound influence auxin transport in plants?

A5: Yes, this compound has been identified as an inhibitor of polar auxin transport in plants. It blocks the ion channel activity of the ABCB19 transporter protein, which is essential for auxin movement. This inhibition disrupts the formation of auxin signaling gradients and consequently affects auxin-mediated processes like root gravitropism. []

Q6: How does this compound interact with other ion channels beyond chloride channels?

A6: While primarily known for its effects on chloride channels, this compound has shown interaction with other ion channels as well. For example, in rat portal vein smooth muscle cells, this compound inhibited voltage-sensitive Ca2+ currents. [] Studies in mouse taste cells revealed that this compound could suppress sour taste transduction, likely by inhibiting this compound-sensitive Cl- channels and possibly modulating other cation channels. []

Q7: Has this compound been investigated for its potential in treating glioblastoma?

A7: Yes, researchers have explored the potential of a novel compound, TMZ conjugated with this compound (TMZ-NPPB), for treating glioblastoma. This conjugate demonstrated a dual function: blocking both proliferation and migration of human glioma cells. It exhibited enhanced cytotoxicity compared to TMZ alone and induced apoptotic cell death via DNA damage. []

Q8: What are the limitations of using this compound in research and potential therapeutic applications?

A8: While this compound is a valuable tool in studying chloride channels and related physiological processes, its use has limitations. This compound can bind to plasma proteins, potentially reducing its efficacy in vivo. [] Additionally, its effects on certain cellular processes, like ion channel modulation and inhibition of cell proliferation, can be non-specific, influencing various channels and cell types at higher concentrations. [, , ] This non-specificity necessitates careful interpretation of experimental results and highlights the need for further research to develop more selective chloride channel inhibitors. []

Q9: What is the significance of studying the natriuretic peptide system in conjunction with this compound's effects?

A9: The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid volume. Understanding the interplay between this compound and natriuretic peptides, such as BNP and ANP, is essential due to this compound's influence on cardiac function and its potential in treating conditions like heart failure. [, ] Research indicates a potential link between genetic variations in the natriuretic peptide system and cardiovascular parameters like left ventricular mass and blood pressure. [] Further investigations into the complex relationship between this compound and the natriuretic peptide system are crucial for developing targeted therapies for cardiovascular diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)